4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
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Description
This usually includes the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound, including the reactants, catalysts, and conditions.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound, including bond lengths and angles, molecular conformation, and other geometrical parameters.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances, the products formed, and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Safety And Hazards
This involves the study of the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves speculation on potential future research directions, applications, or improvements related to the compound.
properties
IUPAC Name |
4-bromo-1-(2-fluorophenyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-5-6-14(11(15)7-8)10-4-2-1-3-9(10)13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWANOVAYJFDRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=CC2=O)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one |
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